molecular formula C12H15ClO2 B1452563 2-(4-Chlorophenyl)-2-ethylbutanoic acid CAS No. 92960-29-7

2-(4-Chlorophenyl)-2-ethylbutanoic acid

Cat. No. B1452563
CAS RN: 92960-29-7
M. Wt: 226.7 g/mol
InChI Key: DQXQQLGHQNYCHK-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-2-ethylbutanoic acid” appears to be a carboxylic acid derivative. It contains a butanoic acid backbone with an ethyl group and a 4-chlorophenyl group attached to the second carbon atom.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-chlorophenyl compound with a 2-ethylbutanoic acid derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would consist of a carboxylic acid group (-COOH), an ethyl group (-CH2CH3), and a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4-position) all attached to the same carbon atom.



Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds. This includes reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation under certain conditions.



Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions about the properties of this compound. As a carboxylic acid, it would be expected to exhibit acidic properties. The presence of the chlorine atom and the benzene ring could influence its polarity and solubility.


Scientific Research Applications

Electronic and Non-Linear Optical Properties

The compound 2-(4-Chlorophenyl)-2-ethylbutanoic acid and its derivatives have been synthesized and studied for their electronic properties and potential applications in non-linear optics. One study synthesized derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The electronic properties, molecular orbital analysis, and non-linear optical properties of these compounds were investigated using various computational methods, revealing significant electronic and optical attributes (Nazeer et al., 2020).

Synthesis and Optical Properties

Research has also been conducted on the synthesis and optical properties of chlorophyll derivatives related to this compound. One study synthesized chlorophyll-a derivatives by appending a pyridyl group at the C3 position and investigated their optical properties. The synthesized derivatives exhibited intense fluorescence emission and significant spectral shifts, attributed to intramolecular π-conjugation (Yamamoto & Tamiaki, 2015).

Structural Redetermination

Structural redetermination studies have been carried out on compounds closely related to 2-(4-Chlorophenyl)-2-ethylbutanoic acid. These studies aim to provide high-precision structural data, essential for understanding the compound's properties and potential applications. For instance, the structure of 4-chloro-2′,4′,6′-triethylbenzophenone, a compound with structural similarities, was redetermined to reveal significant disorder in its structure (Takahashi, 2011).

Degradation and Environmental Impact Studies

Studies have also been focused on the degradation of chlorophenol compounds in aqueous solutions, assessing their environmental impact and exploring efficient degradation mechanisms. For example, research on the oxidative degradation of 4-chlorophenol at normal temperature and pressure has provided insights into potential pathways and mechanisms for environmental remediation (Liu, Fan, & Ma, 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound.


Future Directions

The study of new compounds often involves investigating their synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, studying the compound’s reactivity and interactions with other compounds, and testing its effects in biological systems.


Please note that this is a general analysis based on the structure of the compound. For accurate information, specific experimental data and studies are needed. If you have a different compound or more specific information, feel free to ask!


properties

IUPAC Name

2-(4-chlorophenyl)-2-ethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-12(4-2,11(14)15)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXQQLGHQNYCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-ethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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